molecular formula C10H8OS B030943 2-Acetylbenzothiophene CAS No. 22720-75-8

2-Acetylbenzothiophene

Cat. No. B030943
CAS RN: 22720-75-8
M. Wt: 176.24 g/mol
InChI Key: SGSGCQGCVKWRNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-acetylbenzothiophene and related compounds involves various strategies, including redox condensation and microwave-assisted solvent-free condensation methods. For instance, a wide range of 2-aroylbenzothiazoles, closely related to 2-acetylbenzothiophene, can be synthesized through redox condensation of o-halonitrobenzenes, acetophenones, and elemental sulfur, highlighting the efficiency and atom economy of such approaches (Nguyen et al., 2015). Additionally, acetic acid–promoted condensation under microwave irradiation provides an efficient and straightforward method for synthesizing 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes (Azarifar et al., 2009).

Molecular Structure Analysis

Studies on similar compounds, such as 2-acetylbenzo[b]selenophen-3(2H)-one, provide insights into the molecular structure of 2-acetylbenzothiophene derivatives. Density functional theory (DFT) methods have been used to investigate the ground-state molecular structure, indicating the presence of stable conformers and providing detailed vibrational assignment and electronic properties analyses (Bahgat & Elsherbini, 2017).

Chemical Reactions and Properties

2-Acetylbenzothiophene derivatives undergo various chemical reactions, including cyclization and condensation, leading to a range of heterocyclic compounds. The synthesis of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and related oxadiazole derivatives showcases the compound's versatility in forming bioactive molecules (Jin et al., 2006).

Physical Properties Analysis

The physical properties of 2-acetylbenzothiophene derivatives, such as solubility, melting point, and crystallinity, can be inferred from related studies on benzothiazole and thiophene derivatives. The Gewald synthesis of 2-aminothiophene derivatives and their subsequent analysis provide valuable data on the physical characteristics and stability of these compounds (Eller & Holzer, 2006).

Chemical Properties Analysis

The chemical properties of 2-acetylbenzothiophene, including reactivity, stability, and interaction with various reagents, are crucial for its applications in synthesis. Studies on the reactions and mass spectra of 2-acylthiophenes provide insights into the compound's fragmentation patterns and reactivity towards different chemical transformations (Nishiwaki, 1967).

Scientific Research Applications

Interaction with Human Serum Albumin (HSA)

2-Acetylbenzothiophene S-oxide, a metabolite of zileuton, binds irreversibly to Human Serum Albumin (HSA), primarily at Cys-34. This binding is concentration and incubation-time dependent. The irreversible nature of this alkylation and its potential to compromise HSA's function provides a model for protein toxicity which may help explain the hepatotoxicity observed with zileuton (Li et al., 2007).

Chemical Synthesis and Reactivity

2-Acetylbenzothiophene is used in various chemical syntheses, for example:

  • As a building block in synthesizing novel heterocycles (El-Shaieb, 2007).
  • In the synthesis of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and its oxadiazole derivatives, which exhibited antiproliferative activities against cancer cells (Jin et al., 2006).
  • As a precursor in Gewald synthesis of novel antitumor agents (Khalifa & Algothami, 2020).

Biological Applications

  • 1-Acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazole derivatives bearing 2-acetylbenzothiophene have shown anti-inflammatory and antimicrobial activity (Keche et al., 2012).
  • 3-Acetyl-2-methylbenzo[b]thiophene has been analyzed for its electronic structure and reactivity, providing insights into its potential applications in various chemical reactions (Yarovenko et al., 2011).

Safety And Hazards

2-Acetylbenzothiophene is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or doctor if you feel unwell after swallowing .

properties

IUPAC Name

1-(1-benzothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSGCQGCVKWRNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057692
Record name 2-Acetylbenzo[b]thiophene
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Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylbenzothiophene

CAS RN

22720-75-8
Record name 2-Acetylbenzothiophene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-benzo(b)thien-2-yl-
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Record name 2-Acetylbenzo[b]thiophene
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Record name 1-benzo[b]thien-2-ylethan-1-one
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Record name ETHANONE, 1-BENZO(B)THIEN-2-YL-
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Synthesis routes and methods I

Procedure details

To a 200 ml four-necked flask, equipped with a stirrer, a thermometer and a reflux condenser, were added 11.7 g (150 m moles) of anhydrous sodium sulfide, 3.2 g (100 m moles) of sulfur and 100 ml of N-methylpyrrolidone, and the mixture was stirred at room temperature for one hour. To the reaction mixture was dropwise added 14.1 g (100 m moles) of 2-chlorobenzaldehyde, and the mixture was stirred at room temperature for 12 hours. To the reaction mixture, was dropwise added 11.1 g (120 m moles) of chloroacetone with cooling, and the reaction mixture was stirred at room temperature for 6 hours. After finishing the reaction, 100 ml of diethyl ether and 100 ml of water were added to the reaction mixture, and pH value of the aqueous layer was adjusted to higher than 11 with a sodium hydroxide aqueous solution, and extracted with diethyl ether. The diethyl ether extract was washed twice with water, and the diethyl ether layer was concentrated under a reduced pressure to obtain 13.0 g of 2-acetylbenzo[b]thiophene (yield 74%). Purity of the product was 95% as determined by gas chromatography.
Quantity
11.7 g
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3.2 g
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100 mL
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14.1 g
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11.1 g
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100 mL
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100 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The amino ester (2) was converted to the diazonium salt and reduced by boiling in ethanol containing finely divided copper to give the pure ester (3). Hydrolysis of the ester with aqueous ethanolic KOH followed by acidification with 5M HCl, gave the acid (4) in approximately 70% yield. The acid was converted to the corresponding acid chloride (5) by reaction with SOCl2.
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amino ester
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diazonium salt
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Yield
70%

Synthesis routes and methods IV

Procedure details

n-Butyllithium (1.6 M solution in hexanes; 74.6 ml) was added dropwise under nitrogen at 0° C. to a stirred solution of benzo[b]thiophene (25.0 g) in ether (350 ml), then the mixture cooled to −70° C. and a solution of N-methoxy-N-methylacetamide (19.21 g) in ether (100 ml) was added dropwise. The mixture was stirred at ambient temperature for 18 hours, then it was poured into saturated aqueous ammonium chloride solution (400 ml). The organic phase was separated, washed with water (300 ml) and saturated aqueous sodium chloride solution (300 ml), dried (Na2SO4) and the solvents were removed in vacuo. The residue was triturated with petroleum ether (b.p. 60-80° C.) (50 ml) and the resulting solid was collected by filtration and dried in vacuo to give 1-(benzo[b]thiophen-2-yl]ethan-1-one (18.7 g) as a brown solid, m.p. 78-81° C.
Quantity
74.6 mL
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reactant
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25 g
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reactant
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350 mL
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solvent
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19.21 g
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100 mL
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400 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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